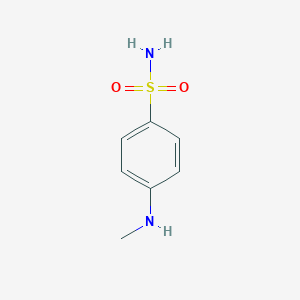

4-(Methylamino)Benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVAYUUWTJKKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562172 | |

| Record name | 4-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16891-79-5 | |

| Record name | 4-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylamino)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Methylamino)Benzenesulfonamide

Introduction: The Significance of the Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence stems from its ability to mimic the p-aminobenzoic acid (PABA) structure, allowing it to act as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.[2] This mechanism underpins the antibacterial activity of sulfa drugs. Beyond their antimicrobial properties, benzenesulfonamide derivatives have demonstrated a remarkable diversity of biological activities, including carbonic anhydrase inhibition, which is relevant in antiglaucoma and anticancer therapies. The N-substitution on the sulfonamide nitrogen and modifications on the aniline ring are key strategies in modulating the pharmacological profile of these compounds. This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 4-(Methylamino)Benzenesulfonamide, a molecule of interest for researchers in drug discovery and development.

Chemical Synthesis: A Guided Pathway

The synthesis of this compound is most efficiently achieved through the N-methylation of the readily available precursor, 4-aminobenzenesulfonamide (sulfanilamide). This process involves the selective introduction of a methyl group onto the sulfonamide nitrogen. While various methylating agents can be employed, this guide will focus on a common and effective method using dimethyl sulfate.

Synthesis Workflow

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylamino)Benzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylamino)Benzenesulfonamide (CAS No. 16891-79-5), a key chemical entity with applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper, field-proven perspective on the causality behind experimental choices and the interpretation of results. Every protocol described is designed as a self-validating system, ensuring scientific integrity and trustworthiness. This guide is intended to be an authoritative resource, grounded in comprehensive references, to empower researchers in their endeavors with this compound.

Introduction: The Scientific Imperative

This compound belongs to the sulfonamide class of compounds, a scaffold of immense importance in the pharmaceutical industry. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is the bedrock upon which its potential applications are built. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and stability. This guide is structured to provide a holistic understanding of these critical parameters.

Core Physicochemical Profile

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain parameters are based on high-quality predictions and data from closely related analogs. This distinction is clearly indicated.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₇H₁₀N₂O₂S | - | [1] |

| Molecular Weight | 186.23 g/mol | - | [1] |

| CAS Number | 16891-79-5 | - | [1] |

| Melting Point | 166 °C | Experimental | [1] |

| Boiling Point | 380.6 ± 44.0 °C | Predicted | [1] |

| Density | ~1.29 g/cm³ | Rough Estimate | [1] |

| Water Solubility | 931.2 mg/L (15 °C) | Experimental | [1] |

| pKa | 10.21 ± 0.12 | Predicted | [1] |

| LogP | Not available | - | - |

Structural Elucidation and Spectroscopic Analysis

The structural integrity and purity of this compound are paramount. A multi-pronged spectroscopic approach is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation. For this compound, both ¹H and ¹³C NMR are indispensable.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will likely appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of a para-substituted benzene ring. The methyl protons will present as a singlet or a doublet depending on the coupling with the adjacent amine proton, likely in the δ 2.5-3.0 ppm region. The amine protons (both NH and NH₂) will appear as broader signals, and their chemical shifts can be highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR will provide information on the carbon skeleton. Distinct signals are expected for the four unique aromatic carbons, with the carbon attached to the sulfonyl group being the most downfield. The methyl carbon will appear in the aliphatic region (typically δ 20-30 ppm).

Experimental Protocol: NMR Analysis

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

-

Expected Absorptions: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the sulfonamide and the methylamino group are expected in the 3200-3400 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group will appear as strong bands around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

Experimental Protocol: FTIR Analysis

Caption: Workflow for FTIR spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for confirming the presence of the aromatic chromophore.

-

Expected Absorption: Due to the presence of the substituted benzene ring, this compound is expected to exhibit strong UV absorption. The primary absorption band (π → π* transition) is anticipated in the range of 250-280 nm. The exact λmax will be solvent-dependent.

Chromatographic Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol: HPLC Purity Assessment

A robust reverse-phase HPLC method is essential for separating the target compound from potential impurities arising from its synthesis.

Caption: Workflow for HPLC purity analysis.

Ionization Constant (pKa) and Lipophilicity (LogP)

The pKa and LogP are critical parameters that influence the ADME properties of a molecule.

pKa Determination

The pKa value indicates the acidity or basicity of a compound. For this compound, the sulfonamide proton is weakly acidic, and the methylamino group is basic. Potentiometric titration is a reliable method for the experimental determination of pKa.[2][3][4][5]

Experimental Protocol: Potentiometric pKa Determination

Caption: Workflow for potentiometric pKa determination.

LogP Determination

LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC quantification of each phase is a standard approach for LogP determination.[6][7][8][9]

Stability and Degradation

The stability of a compound under various conditions is a critical factor for its storage, formulation, and in vivo fate.

-

Thermal Stability: Sulfonamides are generally thermally stable, but degradation can occur at elevated temperatures.[10][11] A thermogravimetric analysis (TGA) can be employed to determine the decomposition temperature.

-

Photostability: Exposure to UV light can lead to the degradation of sulfonamides.[10][12][13][14][15][16] Photostability studies should be conducted according to ICH guidelines.

-

Hydrolytic Stability: The sulfonamide bond can be susceptible to hydrolysis under acidic or basic conditions, although they are generally stable at neutral pH.[10][17]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-aminobenzenesulfonamide.

Synthetic Pathway Overview

A plausible synthetic route involves the N-methylation of a protected 4-aminobenzenesulfonamide, followed by deprotection. For instance, acylation of the amino group, followed by methylation of the sulfonamide nitrogen, and subsequent deprotection can yield the desired product.[18]

Caption: A potential synthetic workflow for this compound.

Conclusion

This technical guide has provided a comprehensive and in-depth analysis of the physicochemical properties of this compound. By integrating experimental data, established analytical protocols, and insights from related compounds, this document serves as a valuable resource for researchers and professionals in the field. A thorough understanding and application of the principles and methodologies outlined herein will undoubtedly facilitate the successful development and application of this promising chemical entity.

References

-

Qiang, Z., & Adams, C. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water Research, 38(12), 2874-2890. [Link]

-

Grzechulska, J., & Morawski, A. W. (2003). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry, 157(2-3), 137-142. [Link]

-

Pérez-Estrada, L. A., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 138(2-3), 1339-1346. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 237-242. [Link]

-

MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. [Link]

-

Chen, J., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. RSC Advances, 6(10), 8345-8354. [Link]

-

Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

-

Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

-

PrepChem. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. [Link]

-

Płotka-Wasylka, J., et al. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 25(18), 4136. [Link]

-

Wang, S., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 329. [Link]

-

Kümmerer, K., et al. (2018). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Water, Air, & Soil Pollution, 229(1), 1-13. [Link]

-

Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Catalysts, 10(6), 693. [Link]

-

Posyniak, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]

-

Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3). [Link]

-

Chen, C., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Science of The Total Environment, 610-611, 196-204. [Link]

-

Pizzo, F., et al. (2014). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. ResearchGate. [Link]

-

Pasha, M. A., & Manjula, K. (2017). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–238. [Link]

-

Eldehna, W. M., et al. (2018). X-ray crystallography of compound 7. ResearchGate. [Link]

-

Avdeef, A., et al. (2019). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Semantic Scholar. [Link]

-

NIST. (n.d.). Benzenesulfonamide. [Link]

-

Trajkovic-Jolevska, S., et al. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 95, 264-273. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y=2,3-(CH3)2; 2,4-(CH3)2; 2,5-(CH3)2; 2-CH3,4-Cl; 2-CH3,5-Cl; 3-CH3,4-Cl; 2,4-Cl2 or 3,4-Cl2). Zeitschrift für Naturforschung A, 56(11), 779-784. [Link]

-

SpectraBase. (n.d.). Benzenesulfonamide, N-(2-hydroxyethyl)-M-nitro-. [Link]

-

Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(7), 169-178. [Link]

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1264-1273. [Link]

-

SpectraBase. (n.d.). Benzenesulfonamide, 2,4,6-trimethyl-N-(oxiranylmethyl)-N-(1-phenylethyl)-. [Link]

-

Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 47(3), 165-174. [Link]

-

PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

Parveen, H., et al. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 120-130. [Link]

-

Yuliani, S. H., et al. (2019). FTIR spectra for 4-nitrophenyl benzenesulfonate. FTIR: Fourier transform infrared. ResearchGate. [Link]

-

Owa, F. A., et al. (2018). Single crystal and X-ray crystallographic structure of the title compound, C12H20N4O8S3, OBAF-6. ResearchGate. [Link]

-

Cristofoletti, R., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

Yathirajan, H. S., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. International Journal of Innovative Research in Science, Engineering and Technology, 4(2), 353-358. [Link]

-

Junaid Asghar PhD. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. [Link]

-

Giaginis, C., & Tsantili-Kakoulidou, A. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Journal of Pharmaceutical and Biomedical Analysis, 163, 119-130. [Link]

Sources

- 1. Benzenesulfonamide, 4-(methylamino)- (9CI) CAS#: 16891-79-5 [chemicalbook.com]

- 2. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media | Semantic Scholar [semanticscholar.org]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. agilent.com [agilent.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate [mdpi.com]

- 16. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Biological Activity of 4-(Methylamino)Benzenesulfonamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the biological activities associated with 4-(Methylamino)Benzenesulfonamide, a member of the well-established sulfonamide class of compounds. While direct and extensive research on this specific molecule is limited, this guide synthesizes the vast body of knowledge surrounding structurally analogous benzenesulfonamides to project its likely biological profile. The primary focus is on its potential as a carbonic anhydrase inhibitor, a hallmark activity of the benzenesulfonamide scaffold. Furthermore, this guide delves into the plausible antimicrobial and anticancer properties, drawing parallels from closely related derivatives. Detailed experimental protocols are provided to empower researchers to validate these projected activities and to elucidate the full therapeutic potential of this compound. This document is structured to serve as a foundational resource, blending established principles with actionable methodologies for novel drug discovery and development.

Introduction: The Enduring Legacy of the Benzenesulfonamide Scaffold

The journey of sulfonamides in medicine is a testament to the power of chemical scaffolds in drug discovery. Since their inception as the first broad-spectrum antibacterial agents, they have evolved into a versatile class of molecules with a wide array of therapeutic applications.[1] Beyond their antimicrobial origins, sulfonamides are integral components of drugs for treating conditions ranging from glaucoma and epilepsy to cancer.[2][3] The core biological activity of many benzenesulfonamides stems from their ability to act as potent inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[2] this compound, as a primary sulfonamide, is structurally primed to engage with the zinc ion at the heart of the carbonic anhydrase active site. This guide will dissect the mechanistic underpinnings of this interaction and explore other potential biological activities, providing a roadmap for its scientific investigation.

Carbonic Anhydrase Inhibition: The Primary Postulated Activity

The most anticipated biological activity of this compound is the inhibition of carbonic anhydrase isoenzymes. CAs are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, making them attractive drug targets.[2]

Mechanism of Action: A Tale of Zinc Binding

The inhibitory action of primary sulfonamides on carbonic anhydrases is well-characterized. The deprotonated sulfonamide nitrogen atom coordinates directly with the Zn(II) ion in the enzyme's active site. This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic hydration of carbon dioxide, thereby halting the enzyme's function. The aromatic ring of the benzenesulfonamide scaffold further stabilizes this interaction through van der Waals forces with hydrophobic residues within the active site cavity.

Diagram 1: Proposed Mechanism of Carbonic Anhydrase Inhibition

Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.

Quantitative Analysis of Carbonic Anhydrase Inhibition

| Compound Class | Target Isoform(s) | Reported Kᵢ Range | Reference |

| Benzenesulfonamides | hCA I, II, IX, XII | 60.9 nM - 458.1 nM | [4][6][7] |

| Schiff's Bases of Benzenesulfonamides | hCA II, IX, XII | 8.5 nM - 133.3 nM | [4] |

Table 1: Representative Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Derivatives.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against carbonic anhydrase.[3][8]

Objective: To determine the IC₅₀ and Kᵢ values of this compound against various human carbonic anhydrase (hCA) isoforms.

Materials:

-

Purified hCA isoforms (e.g., hCA I, II, IX, XII)

-

This compound

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-SO₄, pH 7.6)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a solution of the hCA isoform in the assay buffer.

-

Prepare a CO₂-saturated solution.

-

-

Assay Performance:

-

Equilibrate the enzyme solution and the CO₂ solution to the desired temperature (e.g., 25°C).

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Diagram 2: Experimental Workflow for Carbonic Anhydrase Inhibition Assay

Caption: Workflow for Determining CA Inhibition Constants.

Antimicrobial Activity: A Nod to the Sulfonamide Heritage

The foundational biological activity of sulfonamides is their antimicrobial effect, primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.

Postulated Mechanism: Folate Synthesis Inhibition

This compound, being structurally similar to p-aminobenzoic acid (PABA), is expected to act as a competitive inhibitor of DHPS. By blocking this enzyme, it would disrupt the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis and ultimately, bacterial replication.

Evaluation of Antimicrobial Efficacy

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[9][10]

Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in CAMHB.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anticancer Potential: An Emerging Frontier for Benzenesulfonamides

Recent research has highlighted the anticancer properties of various benzenesulfonamide derivatives.[11][12] The mechanisms are often multifactorial and can include the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), which are involved in pH regulation and tumor progression, as well as the modulation of other cancer-related signaling pathways.[4]

Cytotoxicity Assessment

The in vitro anticancer activity of a compound is commonly assessed by its ability to reduce the viability of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter, representing the concentration of the drug that inhibits cell growth by 50%.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][13][14]

Objective: To determine the IC₅₀ of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

-

Diagram 3: Workflow for Assessing Anticancer Cytotoxicity

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Synthesis and Characterization

A plausible synthetic route to this compound would involve the reaction of 4-nitrobenzenesulfonyl chloride with methylamine, followed by the reduction of the nitro group to an amine. Alternatively, direct methylation of 4-aminobenzenesulfonamide could be explored. Detailed synthetic procedures for analogous compounds are well-documented and can be adapted for this target molecule.[15][16][17] Characterization would typically involve techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the final product.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader, therapeutically important class of benzenesulfonamides. Based on extensive structure-activity relationship data from related compounds, its primary biological activity is predicted to be the inhibition of carbonic anhydrases. Furthermore, it holds potential as an antimicrobial and anticancer agent. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these activities. Future research should focus on obtaining quantitative biological data for this compound to precisely define its potency and selectivity. Elucidating its activity against a wide panel of CA isoforms will be crucial in determining its potential therapeutic applications, from ophthalmology to oncology. Moreover, comprehensive antimicrobial and anticancer screening will unveil the full spectrum of its biological activity, paving the way for further medicinal chemistry optimization and drug development efforts.

References

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved from [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. (n.d.). PubMed. Retrieved from [Link]

-

4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC. Retrieved from [Link]

-

MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

CA Inhibition Assay. (n.d.). MDPI. Retrieved from [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. Retrieved from [Link]

-

Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). European Journal of Chemistry. Retrieved from [Link]

-

Tumor cell stratification based on MMAE responses IC50 (pM). (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of 4-aminobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022). PMC. Retrieved from [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). MDPI. Retrieved from [Link]

-

Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. rsc.org [rsc.org]

- 17. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Core Mechanism of Action of 4-(Methylamino)Benzenesulfonamide

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of 4-(Methylamino)Benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, offers field-proven experimental insights, and provides a framework for future investigation.

Introduction: The Sulfonamide Scaffold and its Therapeutic Potential

This compound belongs to the sulfonamide class of compounds, a versatile pharmacophore with a rich history in medicinal chemistry. The foundational mechanism of action for many sulfonamides lies in their structural similarity to para-aminobenzoic acid (PABA), a critical component in the bacterial synthesis of folic acid.[][2][3] This mimicry allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival.[2][3][4] Consequently, this pathway disruption leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[][5]

Beyond their well-established antibacterial properties, sulfonamides have demonstrated efficacy in a range of other therapeutic areas.[6] This broader activity is often attributed to their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[2][7] Given the structural features of this compound, its mechanism of action is likely to encompass one or both of these canonical sulfonamide pathways. This guide will delve into these mechanisms, providing the theoretical framework and practical methodologies to investigate its specific biological targets.

Part 1: The Dual-Pronged Hypothesis: Dihydropteroate Synthase and Carbonic Anhydrase Inhibition

The biological activity of this compound can be rationally dissected through two primary, well-characterized mechanisms associated with its sulfonamide core.

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The primary antibacterial action of sulfonamides stems from their interference with the folate biosynthesis pathway, which is vital for the synthesis of nucleic acids and certain amino acids in bacteria.[][3]

-

Structural Analogy: this compound, like other antibacterial sulfonamides, is a structural analog of PABA.[2]

-

Enzymatic Competition: This structural similarity allows it to compete with PABA for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3]

-

Pathway Disruption: By binding to DHPS, the sulfonamide prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a crucial step in the formation of dihydropteroic acid, a precursor to folic acid.[4]

-

Bacteriostatic Outcome: The resulting depletion of folic acid inhibits bacterial growth and reproduction.[][5] It is important to note that this mechanism is selective for bacteria as humans obtain folic acid from their diet and lack the DHPS enzyme.[7]

Diagram of Carbonic Anhydrase Inhibition.

Part 2: Experimental Validation and Protocol Design

To empirically determine the mechanism of action of this compound, a series of well-defined in vitro and cell-based assays are required.

Target Identification and Validation Workflow

A systematic approach is necessary to identify and validate the molecular targets of a small molecule. This workflow integrates biochemical and cellular assays to build a comprehensive understanding of the compound's activity.

Workflow for Target Identification and Validation.

Detailed Experimental Protocols

This protocol is designed to quantify the inhibitory activity of this compound against a specific carbonic anhydrase isoform.

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate as a substrate. The hydrolysis of p-nitrophenyl acetate by CA produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. [8] Materials:

-

Purified human carbonic anhydrase (specific isoform, e.g., CA II)

-

This compound

-

p-Nitrophenyl acetate (substrate)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the sulfonamide inhibitor at various concentrations. Include controls: an enzyme control (no inhibitor) and a blank (no enzyme). [9]3. Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. [9]4. Initiation of Reaction: Add the substrate, p-nitrophenyl acetate, to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression. [9]

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which there is no visible turbidity after a defined incubation period.

Materials:

-

Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound

-

96-well microplate

-

Incubator

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the microplate wells containing MHB.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it further to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Reading the Results: Observe the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. Include a positive control (bacteria without the compound) and a negative control (broth only).

Part 3: Data Presentation and Interpretation

The quantitative data generated from the experimental protocols should be summarized for clear interpretation and comparison.

| Parameter | Description | Significance |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A measure of the inhibitor's potency. A lower IC50 indicates a more potent inhibitor. |

| Ki (Inhibition Constant) | An intrinsic measure of the affinity of an inhibitor for an enzyme. | Provides a more absolute measure of potency than IC50 and is independent of substrate concentration for competitive inhibitors. |

| MIC (Minimum Inhibitory Concentration) | The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. | A standard measure of the in vitro susceptibility of a bacterium to an antimicrobial agent. |

Conclusion and Future Directions

The available evidence strongly suggests that the mechanism of action of this compound is likely mediated through the inhibition of dihydropteroate synthase and/or carbonic anhydrases. The experimental framework provided in this guide offers a robust starting point for elucidating the precise molecular targets and quantifying the potency of this compound.

Future research should focus on:

-

Isoform Selectivity: Investigating the inhibitory activity of this compound against a panel of human carbonic anhydrase isoforms to determine its selectivity profile.

-

In Vivo Efficacy: Progressing to in vivo models to assess the therapeutic potential of the compound based on its confirmed in vitro mechanism of action.

-

Structural Biology: Co-crystallization studies of the compound with its target enzymes to visualize the binding interactions at an atomic level, which can guide future lead optimization.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the understanding of this compound and unlock its full therapeutic potential.

References

-

Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

Sulfonamides. MSD Manual Professional Edition. [Link]

-

Carbonic Anhydrase Inhibitors. NCBI Bookshelf. [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. GoodRx. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

-

Carbonic Anhydrase Inhibitors. Lecturio. [Link]

-

Target Identification and Validation (Small Molecules). UCL. [Link]

-

Carbonic anhydrase inhibitors. Slideshare. [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Taylor & Francis Online. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names. RxList. [Link]

-

Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. [Link]

-

Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

-

Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Publications. [Link]

-

4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. [Link]

-

Sulfonamide (medicine). Wikipedia. [Link]

-

Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. [Link]

-

Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]

-

Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. [Link]

-

Inhibition studies of sulfonamide-containing folate analogs in yeast. PubMed - NIH. [Link]

-

Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. The Royal Society of Chemistry. [Link]

-

Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC - PubMed Central. [Link]

-

Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. ACS Publications. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

-

Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]

-

(PDF) Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. ResearchGate. [Link]

-

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide. PubChem. [Link]

-

4-(Methylamino)-2-sulfanylbenzenesulfonic acid. PubChem. [Link]

-

Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. PubMed. [Link]

-

Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. NIH. [Link]

Sources

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Analysis of 4-(Methylamino)benzenesulfonamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of 4-(Methylamino)benzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this sulfonamide derivative. By integrating established methodologies with expert insights, this guide aims to serve as an authoritative resource for the robust analytical characterization of this and similar chemical entities.

Introduction: The Analytical Imperative for Sulfonamides

Sulfonamides represent a critical class of compounds in medicinal chemistry and drug development, known for their broad spectrum of biological activities. The precise characterization of their molecular structure is paramount to understanding their mechanism of action, safety profile, and for ensuring quality control in manufacturing processes. This compound, a representative member of this class, presents a valuable case study for the application of modern spectroscopic methods. This guide will navigate the multifaceted analytical landscape required to fully characterize its chemical identity.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The molecule comprises a central benzene ring, substituted with a sulfonamide group (-SO₂NH₂) and a methylamino group (-NHCH₃) in a para configuration.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: Probing the Proton Environment

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | Doublet | 2H | Ar-H ortho to -SO₂NH₂ |

| ~6.6 - 6.8 | Doublet | 2H | Ar-H ortho to -NHCH₃ |

| ~7.2 | Singlet (broad) | 2H | -SO₂NH₂ |

| ~6.0 | Quartet | 1H | -NHCH₃ |

| ~2.6 | Doublet | 3H | -NHCH₃ |

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for achieving optimal resolution of the aromatic proton signals, which may otherwise overlap. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar sulfonamide and for its exchangeable proton signals from the amino and sulfonamido groups which can be readily identified.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Ar-C attached to -NHCH₃ |

| ~145 | Ar-C attached to -SO₂NH₂ |

| ~128 | Ar-CH ortho to -SO₂NH₂ |

| ~112 | Ar-CH ortho to -NHCH₃ |

| ~30 | -CH₃ |

Expert Insights: The chemical shifts of the aromatic carbons are highly diagnostic. The carbon attached to the electron-donating methylamino group is expected to be significantly upfield compared to the carbon bearing the electron-withdrawing sulfonamide group.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Figure 2: General workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (sulfonamide, asymmetric) |

| 3300-3200 | Medium | N-H stretch (sulfonamide, symmetric) |

| ~3400 | Medium | N-H stretch (secondary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (methyl) |

| ~1600 | Strong | Aromatic C=C stretch |

| ~1330 | Strong | Asymmetric SO₂ stretch |

| ~1150 | Strong | Symmetric SO₂ stretch |

Causality and Interpretation: The presence of two distinct bands for the sulfonamide N-H stretching is characteristic and arises from asymmetric and symmetric vibrational modes.[1] The strong absorptions corresponding to the SO₂ stretching vibrations are highly indicative of the sulfonamide functional group.[1]

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectral Data (Electrospray Ionization - ESI+):

| m/z | Interpretation |

| 187.05 | [M+H]⁺ (Protonated molecule) |

| 123.05 | [M+H - SO₂]⁺ |

| 106.05 | [M+H - SO₂NH₂]⁺ |

| 92.06 | [C₆H₆N]⁺ |

Mechanistic Insight: A common fragmentation pathway for aromatic sulfonamides under ESI-MS conditions involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. This often proceeds through a rearrangement mechanism.

Figure 3: Predicted fragmentation pathway of this compound.

Experimental Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the full scan mass spectrum in positive ion mode.

-

Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan by selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Predicted UV-Vis Spectral Data (in Methanol):

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~200-220 | High | π → π |

| ~260-280 | Moderate | π → π |

Interpretation: The presence of the benzene ring gives rise to characteristic π → π* electronic transitions. The substitution of the ring with the amino and sulfonamide groups, which act as auxochromes, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solution.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Record the UV-Vis spectrum for each of the diluted sample solutions.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and, if a standard of known concentration is available, calculate the molar absorptivity using the Beer-Lambert law.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, FT-IR, MS, and UV-Vis techniques, provides a robust and orthogonal approach to its structural confirmation and characterization. Each technique offers unique and complementary information, and when integrated, they provide an unambiguous identification of the molecule. The methodologies and interpretative frameworks presented in this guide serve as a valuable resource for the analytical challenges encountered in the research, development, and quality control of sulfonamide-based compounds.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 58(11), 650-656. [Link]

-

PubChem. National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(Methylamino)Benzenesulfonamide: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-(Methylamino)Benzenesulfonamide, a key benzenesulfonamide derivative. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical architecture, physicochemical properties, synthesis, and its significant role as a scaffold in medicinal chemistry, particularly as a carbonic anhydrase inhibitor.

Molecular Structure and Chemical Identity

This compound is a primary sulfonamide featuring a methylamino group at the para-position of the benzene ring. This substitution pattern is crucial for its biological activity.

The core structure consists of a central benzene ring to which a sulfonamide group (-SO₂NH₂) and a methylamino group (-NHCH₃) are attached at positions 1 and 4, respectively.

Systematic IUPAC Name: this compound

Chemical Formula: C₇H₁₀N₂O₂S

Molecular Weight: 186.23 g/mol [1]

CAS Registry Number: 16891-79-5[1][2]

Caption: Binding mode of a benzenesulfonamide inhibitor in the active site of carbonic anhydrase.

Therapeutic Applications of Carbonic Anhydrase Inhibitors:

-

Glaucoma: By inhibiting CA in the ciliary body of the eye, these drugs reduce the production of aqueous humor, thereby lowering intraocular pressure. *[3] Diuretics: Inhibition of CA in the proximal tubules of the kidney leads to increased excretion of bicarbonate, sodium, and water. *[4] Anticonvulsants: Some CA inhibitors have shown efficacy in the treatment of epilepsy.

-

Anticancer Agents: Certain CA isoforms are overexpressed in tumors, making them a target for cancer therapy.

[5][6]#### 5.2. Other Potential Applications

The benzenesulfonamide scaffold is versatile and has been explored for other therapeutic targets, including:

-

Antimicrobial agents *[7] Anti-inflammatory agents

-

Inhibitors of other enzymes

The methylamino group can be further functionalized to generate libraries of compounds for drug discovery campaigns.

Analytical Methods

The analysis of this compound can be performed using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the separation and quantification of this compound.

A general HPLC method would involve:

-

Column: A C18 or C8 column. *[8] Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol. *[9] Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm). *[8] Flow Rate: Typically 1.0 mL/min. *[8] Injection Volume: 5-20 µL.

[8]Method development would be required to optimize the separation from any impurities or related compounds.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. *[2] Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. *[2] Storage: Store in a tightly closed container in a dry and well-ventilated place. *[2] Incompatibilities: Avoid contact with strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This compound is a molecule of significant interest in medicinal chemistry due to its role as a key structural motif in carbonic anhydrase inhibitors. Its straightforward synthesis and the potential for further derivatization make it a valuable building block for the development of new therapeutic agents. A thorough understanding of its chemical structure, physicochemical properties, and biological activity is crucial for researchers and scientists working in the field of drug discovery and development.

References

-

Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC - PubMed Central. (2014, January 6). Retrieved from [Link]

-

Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed. (2014, January 23). Retrieved from [Link]

-

Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies. Retrieved from [Link]

-

4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Retrieved from [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

-

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide | C15H17N3O2S | CID 308411 - PubChem. Retrieved from [Link]

-

Benzenesulfonamide, N-(aminocarbonyl)-4-(methylamino)- | C8H11N3O3S | CID 135187. Retrieved from [Link]

-

TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry. Retrieved from [Link]

-

FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide.. Retrieved from [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. Retrieved from [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15). Retrieved from [Link]

-

Synthesis of 4-aminobenzenesulfonamide - PrepChem.com. Retrieved from [Link]

-

Benzenesulfonamide, 4-methyl- - the NIST WebBook. Retrieved from [Link]

-

Benzenesulfonamide, 4-methyl- - the NIST WebBook. Retrieved from [Link]

-

Synthesis of 4-aminobenzenesulfonamide - PrepChem.com. Retrieved from [Link]

-

Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. Retrieved from [Link]

-

Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio. Retrieved from [Link]

-

Carbonic Anhydrase Inhibitors - BioPharma Notes. (2020, June 23). Retrieved from [Link]

-

Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Carbonic anhydrase inhibitor - Wikipedia. Retrieved from [Link]

-

Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent - The Royal Society of Chemistry. Retrieved from [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni - Semantic Scholar. (2024, May 1). Retrieved from [Link]

-

Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed. Retrieved from [Link]

-

HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column | SIELC Technologies. Retrieved from [Link]

-

Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central - NIH. Retrieved from [Link]

-

Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Retrieved from [Link]

-

The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry. Retrieved from [Link]

-

4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide. Retrieved from [Link]

- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents.

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Carbonic Anhydrase Inhibitors - BioPharma Notes [biopharmanotes.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. 6162-21-6 CAS MSDS (Benzenesulfonamide, 4-(dimethylamino)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]

- 8. tis.wu.ac.th [tis.wu.ac.th]

- 9. Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Therapeutic Potential of 4-(Methylamino)Benzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

4-(Methylamino)benzenesulfonamide is a deceptively simple molecule that serves as a privileged scaffold in medicinal chemistry. Its structural features—a primary sulfonamide group and a secondary methylamino group attached to a benzene ring—provide a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. While the core molecule itself is not a marketed drug, its structural motifs are present in numerous compounds that have shown promise in treating a range of diseases, from cancer and inflammation to neurodegenerative disorders. This guide provides an in-depth exploration of the therapeutic possibilities stemming from the this compound core, offering insights into its mechanisms of action, strategies for drug design, and experimental protocols for its evaluation.

The benzenesulfonamide moiety is a well-established pharmacophore, most notably recognized for its role in carbonic anhydrase inhibition.[1] The addition of a 4-methylamino group offers a key vector for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This "tail" approach to drug design has proven highly effective in developing isoform-selective inhibitors for a variety of enzyme targets.[1]

Core Therapeutic Areas and Mechanistic Insights

The therapeutic potential of this compound can be understood by examining the biological targets of its more complex derivatives. These fall into several key areas:

Carbonic Anhydrase Inhibition: A Gateway to Anticancer and Antiglaucoma Therapies

The primary and most extensively studied application of the benzenesulfonamide scaffold is the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are 15 known human CA isoforms, and their dysregulation is implicated in various pathologies.[1]

Derivatives of this compound have been investigated as inhibitors of several CA isoforms, with a particular focus on those overexpressed in tumors, such as CA IX and CA XII.[2][3] The primary sulfonamide group is crucial for binding to the zinc ion in the active site of the enzyme. The 4-amino group serves as an attachment point for various moieties designed to interact with residues in the active site cavity, thereby conferring isoform selectivity.[1]

Hypothesized Signaling Pathway: CA IX Inhibition in Hypoxic Tumors

Caption: Inhibition of CA IX by a this compound derivative.

12-Lipoxygenase Inhibition: Targeting Inflammation and Thrombosis

Derivatives of this compound have emerged as potent and selective inhibitors of 12-lipoxygenase (12-LOX).[4] This enzyme is involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipids like 12-hydroxyeicosatetraenoic acid (12-HETE). These signaling molecules play a role in inflammation, platelet aggregation, and cell proliferation.[4] The development of 12-LOX inhibitors based on this scaffold holds promise for treating skin diseases, diabetes, and thrombosis.[4]

Monoamine Oxidase B Inhibition: A Potential Avenue for Neurodegenerative Diseases

Substituted benzenesulfonamides have been identified as inhibitors of monoamine oxidase B (MAO-B).[5] This enzyme is responsible for the degradation of dopamine in the brain. Inhibiting MAO-B can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease.[5] The sulfonamide group of these inhibitors interacts with residues in the substrate cavity of MAO-B.[5] While research in this area is ongoing, it highlights another potential therapeutic application for derivatives of this compound.

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective inhibitors based on the this compound scaffold relies on a deep understanding of its structure-activity relationships.

| Modification Position | General Observations | Therapeutic Target | Reference |

| Sulfonamide Group (SO2NH2) | Essential for binding to the zinc ion in carbonic anhydrases and for interactions in the MAO-B active site. | Carbonic Anhydrases, MAO-B | [1][5] |

| N-Methyl Group | Can be replaced with other alkyl or aryl groups to modulate potency and selectivity. | General | [4] |

| Aromatic Ring | Substitution on the ring can influence electronic properties and interactions with the target protein. | 12-Lipoxygenase | [4] |

| 4-Amino Group | A key point for introducing "tail" moieties to enhance binding affinity and selectivity. | Carbonic Anhydrases | [1] |

Experimental Protocols for Therapeutic Evaluation

The following are generalized protocols for the initial screening and characterization of novel derivatives of this compound.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds against various human carbonic anhydrase isoforms.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify human CA isoforms (e.g., CA I, II, IX, XII).

-